molecular formula C10H9N3OS B15345398 2-amino-N-phenyl-1,3-thiazole-5-carboxamide CAS No. 1184919-01-4

2-amino-N-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B15345398
CAS No.: 1184919-01-4
M. Wt: 219.27 g/mol
InChI Key: LJVVNVSKFUUHNH-UHFFFAOYSA-N
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Description

2-amino-N-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases like Bcr-Abl . These interactions can lead to the modulation of cellular processes such as gene expression and signal transduction, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
  • 2-amino-4-phenylthiazole

Uniqueness

2-amino-N-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency, making it a valuable compound for drug discovery and development.

Biological Activity

2-Amino-N-phenyl-1,3-thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Property Value
CAS No.258-91-3
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H12N2/c1-2...
Canonical SMILESC1=CC=C2C=C3C=NC4=CC=CC=C4N=CC3=CC2=C1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Studies indicate that certain derivatives exhibit selective inhibition against COX-1 and COX-2, which are important targets for anti-inflammatory drugs .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and its derivatives. For instance:

  • In Vitro Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 2.01 µM against HT29 colorectal cancer cells, indicating strong growth inhibitory effects . The selectivity of these compounds for tumor cells over normal cells was also highlighted, demonstrating low toxicity to healthy cells while effectively targeting cancerous cells .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring significantly influence the biological activity of these compounds. For example, the presence of halogen substituents on the benzene ring enhances anticancer activity . Additionally, compounds with aliphatic substituents in specific positions have been identified as having improved potency against resistant cancer cell lines .

Case Studies

  • Finiuk et al. Study : This research focused on new N-acylated thiazole derivatives and their anticancer properties. The lead compound demonstrated selective cytotoxicity towards glioblastoma and melanoma cell lines while sparing normal cells .
  • El-Messery et al. Study : A series of thiazole analogs were evaluated for their antitumor activity against a panel of human tumor cell lines. The study found that certain compounds exhibited significant growth inhibition and induced apoptosis in cancer cells .
  • Kim et al. Research : This work explored the synthesis of thiazole derivatives as potential anti-tumor agents. One compound showed comparable potency to dasatinib against leukemia cells but was less effective against mammary and colon carcinoma cells .

Properties

CAS No.

1184919-01-4

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-amino-N-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H9N3OS/c11-10-12-6-8(15-10)9(14)13-7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14)

InChI Key

LJVVNVSKFUUHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(S2)N

Origin of Product

United States

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